molecular formula C4H4FIN2 B12952103 3-Fluoro-4-iodo-1-methyl-pyrazole

3-Fluoro-4-iodo-1-methyl-pyrazole

Cat. No.: B12952103
M. Wt: 225.99 g/mol
InChI Key: OIUIOZHFZANROW-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-1-methyl-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-1-methyl-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-fluoro-1-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent can yield this compound . Another method involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-1-methyl-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-1-methyl-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-iodo-1-methyl-pyrazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H4FIN2

Molecular Weight

225.99 g/mol

IUPAC Name

3-fluoro-4-iodo-1-methylpyrazole

InChI

InChI=1S/C4H4FIN2/c1-8-2-3(6)4(5)7-8/h2H,1H3

InChI Key

OIUIOZHFZANROW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)F)I

Origin of Product

United States

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